5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
Overview
Description
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a chloro group and an aniline moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-chloro-2-nitroaniline with 3,4-dihydroquinoline in the presence of a reducing agent such as iron powder or tin chloride. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the reduction and cyclization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Another quinoline derivative with similar structural features but different substitution patterns.
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline: A bromine-substituted analogue with potentially different reactivity and biological activity.
2-[3,4-Dihydro-1(2H)-quinolinyl]aniline: Lacks the chloro substituent, which may affect its chemical properties and applications.
Uniqueness
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is unique due to the presence of both a chloro group and an aniline moiety on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIRXJGHMJUXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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